Cas no 285996-74-9 (N-Fmoc-amino-4-ketocyclohexylcarboxylic acid)
N-Fmoc-amino-4-ketocyclohexylcarboxylic acid Chemical and Physical Properties
Names and Identifiers
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- Cyclohexanecarboxylicacid, 1-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-
- 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-oxocyclohexanecarboxylic acid
- 1-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxocyclohexane-1-carboxylic acid
- Fmoc-1-amino-4-oxo-cyclohexane carboxylic acid
- N-FMOC-AMINO-4-KETOCYCLOHEXYLCARBOXYLIC ACID
- amino-cyclohexan-4-one carboxylic acid
- 1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxocyclohexanecarboxylic acid
- SHBYYFRMCILKOK-UHFFFAOYSA-N
- MFCD02683160
- EN300-317480
- 285996-74-9
- AKOS015995722
- E70653
- 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxocyclohexanecarboxylic acid
- CYCLOHEXANECARBOXYLIC ACID, 1-[[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO]-4-OXO-
- AB12419
- 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxocyclohexane-1-carboxylic acid
- 1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-oxocyclohexanecarboxylic Acid
- 1-(Fmoc-amino)-4-oxocyclohexane-1-carboxylic acid
- CS-0100987
- 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxocyclohexane-1-carboxylic acid
- SCHEMBL2017825
- FT-0769705
- DA-07340
- 1-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-4-OXOCYCLOHEXANE-1-CARBOXYLIC ACID
- N-Fmoc-amino-4-ketocyclohexylcarboxylic acid
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- MDL: MFCD02683160
- Inchi: 1S/C22H21NO5/c24-14-9-11-22(12-10-14,20(25)26)23-21(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-13H2,(H,23,27)(H,25,26)
- InChI Key: SHBYYFRMCILKOK-UHFFFAOYSA-N
- SMILES: O(C(NC1(C(=O)O)CCC(CC1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 379.14200
- Monoisotopic Mass: 379.14197277g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 595
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: -1
- XLogP3: 3.3
- Topological Polar Surface Area: 95.5
Experimental Properties
- Color/Form: White to beige powder
- Density: 1.2773 (rough estimate)
- Boiling Point: 507.27°C (rough estimate)
- Refractive Index: 1.5614 (estimate)
- PSA: 92.70000
- LogP: 3.88250
- Solubility: Not available
N-Fmoc-amino-4-ketocyclohexylcarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019149990-1g |
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxocyclohexanecarboxylic acid |
285996-74-9 | 95% | 1g |
$419.44 | 2023-09-02 | |
| TRC | F603820-10mg |
N-Fmoc-amino-4-ketocyclohexylcarboxylic acid |
285996-74-9 | 10mg |
$64.00 | 2023-05-18 | ||
| TRC | F603820-25mg |
N-Fmoc-amino-4-ketocyclohexylcarboxylic acid |
285996-74-9 | 25mg |
$81.00 | 2023-05-18 | ||
| TRC | F603820-50mg |
N-Fmoc-amino-4-ketocyclohexylcarboxylic acid |
285996-74-9 | 50mg |
$115.00 | 2023-05-18 | ||
| TRC | F603820-100mg |
N-Fmoc-amino-4-ketocyclohexylcarboxylic acid |
285996-74-9 | 100mg |
$161.00 | 2023-05-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B92330-0.5g |
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxocyclohexane-1-carboxylic acid |
285996-74-9 | 97% | 0.5g |
¥2259.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B92330-0.25g |
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxocyclohexane-1-carboxylic acid |
285996-74-9 | 97% | 0.25g |
¥1509.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B92330-1g |
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxocyclohexane-1-carboxylic acid |
285996-74-9 | 97% | 1g |
¥3379.0 | 2023-09-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171627-100mg |
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxocyclohexane-1-carboxylic acid |
285996-74-9 | 96% | 100mg |
¥1260.00 | 2024-05-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171627-250mg |
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxocyclohexane-1-carboxylic acid |
285996-74-9 | 96% | 250mg |
¥2100.00 | 2024-05-20 |
N-Fmoc-amino-4-ketocyclohexylcarboxylic acid Suppliers
N-Fmoc-amino-4-ketocyclohexylcarboxylic acid Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on N-Fmoc-amino-4-ketocyclohexylcarboxylic acid
N-Fmoc-amino-4-ketocyclohexylcarboxylic acid (CAS No. 285996-74-9): A Comprehensive Overview
N-Fmoc-amino-4-ketocyclohexylcarboxylic acid (CAS No. 285996-74-9) is a versatile compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and peptide science. This compound is characterized by its unique structure, which combines a 4-ketocyclohexylcarboxylic acid moiety with an N-Fmoc (9-fluorenylmethoxycarbonyl) protecting group. The N-Fmoc group is widely used in peptide synthesis to protect the amino group during the assembly of complex peptides, ensuring high yields and purity.
The 4-ketocyclohexylcarboxylic acid portion of the molecule is particularly interesting due to its potential for bioactive applications. The ketone functionality at the 4-position of the cyclohexane ring can participate in various chemical reactions, such as Michael additions and aldol condensations, making it a valuable intermediate in the synthesis of more complex molecules. Additionally, the carboxylic acid group provides a handle for further functionalization, allowing for the introduction of additional substituents or linkers.
Recent studies have highlighted the importance of N-Fmoc-amino-4-ketocyclohexylcarboxylic acid in the development of novel therapeutic agents. For instance, a 2021 study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of a series of cyclohexane-based inhibitors targeting protein-protein interactions (PPIs). These inhibitors showed promising activity against cancer-related PPIs, demonstrating the potential of N-Fmoc-amino-4-ketocyclohexylcarboxylic acid in drug discovery.
In another study, researchers from the University of California, San Francisco, utilized N-Fmoc-amino-4-ketocyclohexylcarboxylic acid to synthesize a library of cyclic peptides with enhanced stability and bioavailability. The cyclic peptides exhibited potent antimicrobial activity against multidrug-resistant bacteria, highlighting the compound's utility in addressing pressing healthcare challenges.
The synthetic route to N-Fmoc-amino-4-ketocyclohexylcarboxylic acid typically involves several steps. First, 4-ketocyclohexanecarboxylic acid is protected at the carboxylic acid group using an appropriate protecting group, such as tert-butyl ester. Next, the amino group is introduced via an aminoalkylation reaction, followed by deprotection and Fmoc protection. This multi-step process ensures high purity and yield, making it suitable for large-scale production.
The physical and chemical properties of N-Fmoc-amino-4-ketocyclohexylcarboxylic acid are well-documented. It is a white crystalline solid with a molecular weight of 353.38 g/mol. The compound is soluble in common organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), but has limited solubility in water. Its melting point ranges from 165°C to 167°C, and it exhibits good thermal stability under standard laboratory conditions.
In terms of safety and handling, N-Fmoc-amino-4-ketocyclohexylcarboxylic acid should be stored under dry conditions and protected from light to prevent degradation. It is important to handle this compound with care, using appropriate personal protective equipment (PPE) such as gloves and goggles to avoid skin contact or inhalation.
The market demand for N-Fmoc-amino-4-ketocyclohexylcarboxylic acid is on the rise due to its wide range of applications in pharmaceutical research and development. Major players in the industry are investing heavily in the synthesis and commercialization of this compound to meet growing demand. For example, companies like Sigma-Aldrich and TCI Chemicals offer high-purity N-Fmoc-amino-4-ketocyclohexylcarboxylic acid for use in academic and industrial laboratories.
In conclusion, N-Fmoc-amino-4-ketocyclohexylcarboxylic acid (CAS No. 285996-74-9) is a valuable building block in modern chemical synthesis and drug discovery. Its unique structural features and versatile reactivity make it an essential tool for researchers working on novel therapeutics and bioactive compounds. As research continues to uncover new applications for this compound, its importance in the field is likely to grow even further.
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